molecular formula C12H23P B11753283 1-Cyclohexyl-3,4-dimethylphospholane CAS No. 30540-36-4

1-Cyclohexyl-3,4-dimethylphospholane

Cat. No.: B11753283
CAS No.: 30540-36-4
M. Wt: 198.28 g/mol
InChI Key: MJAFFGIHRBLDJJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,4-dimethylphospholane is a cyclic phosphinate derivative characterized by a five-membered phospholane ring substituted with a cyclohexyl group at position 1 and methyl groups at positions 3 and 3. This compound belongs to a class of organophosphorus compounds with applications in catalysis, agrochemicals, and medicinal chemistry. Its structure imparts unique steric and electronic properties, influencing its reactivity and stability.

Properties

CAS No.

30540-36-4

Molecular Formula

C12H23P

Molecular Weight

198.28 g/mol

IUPAC Name

1-cyclohexyl-3,4-dimethylphospholane

InChI

InChI=1S/C12H23P/c1-10-8-13(9-11(10)2)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3

InChI Key

MJAFFGIHRBLDJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CP(CC1C)C2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclohexyl-3,4-dimethylphospholane typically involves the reaction of cyclohexylmagnesium chloride with a suitable phospholane precursor. The preparation of cyclohexylmagnesium chloride can be achieved through the reaction of cyclohexyl bromide with magnesium in anhydrous ether . The resulting Grignard reagent is then reacted with a phospholane precursor under controlled conditions to yield this compound.

Chemical Reactions Analysis

1-Cyclohexyl-3,4-dimethylphospholane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can undergo substitution reactions where the cyclohexyl or methyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-3,4-dimethylphospholane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3,4-dimethylphospholane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Hydrolysis Reactivity and Kinetics

The hydrolysis behavior of phospholane derivatives is strongly influenced by substituents. For example:

  • 1-Methoxy-3,4-dimethylphospholane oxide (3) undergoes acidic hydrolysis under microwave (MW) conditions with pseudo-first-order rate constants of 0.58 h⁻¹ at 160°C using 0.5 equivalents of p-toluenesulfonic acid (PTSA). Complete conversion at 160°C required >4.5 hours , while at 180°C, the reaction time dropped to 1.5 hours .
  • 1-Ethoxy-3-methylphospholane oxide (1b) exhibited similar hydrolysis kinetics under identical conditions, suggesting that alkyl substituents (methoxy vs. ethoxy) minimally affect reactivity. However, steric hindrance from additional methyl groups (e.g., at position 4 in compound 3) may slightly slow initial reaction rates .

Table 1: Hydrolysis Conditions for Selected Phospholane Derivatives

Compound Temperature (°C) PTSA (equiv.) Reaction Time (h) Rate Constant (h⁻¹)
3 (1-methoxy-3,4-dimethyl) 160 0.5 >4.5 0.58
3 180 0.5 1.5 -
1b (1-ethoxy-3-methyl) 160 0.5 ~4.0 ~0.60

Data adapted from .

Table 2: Comparison of Esterification Methods

Method Substrate Yield (%) Key Limitations
MW-Assisted 1-Hydroxy-3,4-dimethylphospholane oxide 50–72 Moderate yields
T3P®-Promoted 1-Hydroxy-3-methylphospholane oxide 70–81 High cost, low atomic efficiency

Data sourced from .

Steric and Electronic Effects
  • Cyclohexyl vs. Alkoxy Substituents : The cyclohexyl group in 1-Cyclohexyl-3,4-dimethylphospholane likely introduces greater steric bulk compared to methoxy/ethoxy groups in compounds 3 and 1b. This may reduce hydrolysis rates but enhance thermal stability.
  • Methyl Substitution: The 3,4-dimethyl configuration in compound 3 increases steric hindrance, slowing hydrolysis compared to mono-methyl derivatives like 1b .

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